![molecular formula C18H23N5O3S B5105236 propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5105236.png)
propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate
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Overview
Description
Propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate, also known as TAK-915, is a novel small molecule compound that has been developed for the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia.
Mechanism of Action
Propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate acts as a positive allosteric modulator of the M1 muscarinic receptor, which is involved in the regulation of cognitive function. By binding to the receptor, propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate enhances the activity of acetylcholine, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate has been shown to increase the release of acetylcholine in the brain, which is important for learning and memory. propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate is its selectivity for the M1 muscarinic receptor, which reduces the risk of off-target effects. However, one limitation of propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
For propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate include the development of more potent and selective compounds, as well as the investigation of its therapeutic potential in other cognitive disorders. Additionally, further studies are needed to determine the optimal dosing and administration of propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate for maximum therapeutic benefit.
Conclusion:
In conclusion, propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate is a promising small molecule compound that has shown potential in the treatment of cognitive disorders. Its mechanism of action as a positive allosteric modulator of the M1 muscarinic receptor has been extensively studied, and it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Further research is needed to fully understand the therapeutic potential of propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate and to develop more potent and selective compounds.
Synthesis Methods
The synthesis of propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate involves a multi-step process, which includes the reaction of 4-bromobenzoic acid with propylamine, followed by the reaction of the resulting amide with thioacetic acid to form the thioamide. The thioamide is then reacted with 2-oxo-2-(1-piperidinyl)ethyl bromide to form the key intermediate, which is further reacted with sodium azide to form the tetrazole ring. The final step involves the esterification of the tetrazole with propyl alcohol to form propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate.
Scientific Research Applications
Propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate has been extensively studied for its potential therapeutic effects on cognitive disorders. In preclinical studies, propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate has shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate has also been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory.
properties
IUPAC Name |
propyl 4-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyltetrazol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-2-12-26-17(25)14-6-8-15(9-7-14)23-18(19-20-21-23)27-13-16(24)22-10-4-3-5-11-22/h6-9H,2-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCDSFPXJNEPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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